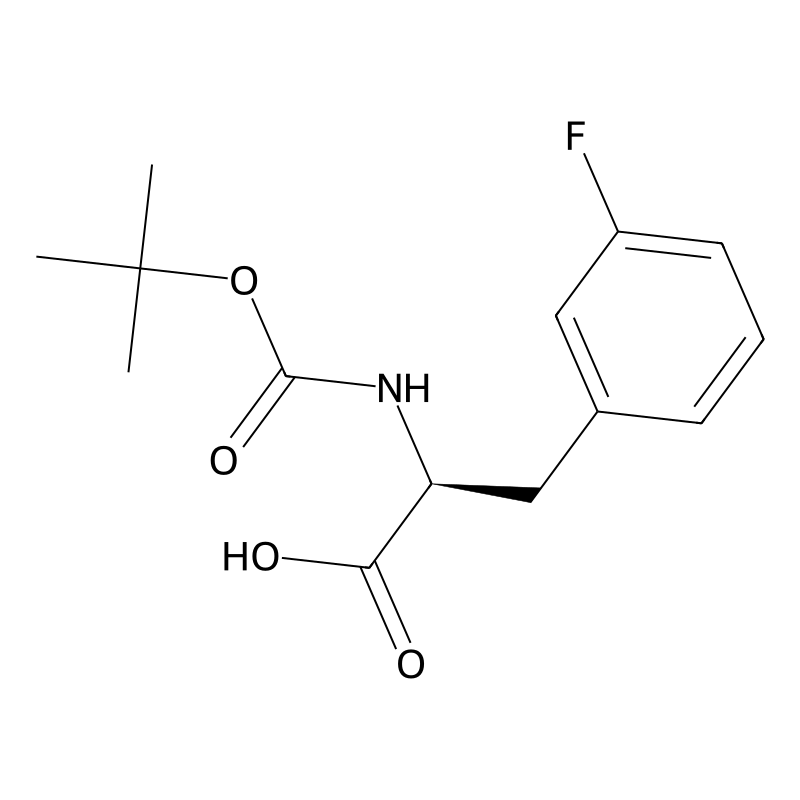

Boc-Phe(3-F)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-3-fluoro-L-phenylalanine is a valuable building block in peptide synthesis due to the presence of the Boc protecting group, which allows for selective manipulation of other functionalities within the peptide chain. The fluorine atom can introduce unique properties like altered hydrophobicity and hydrogen bonding, potentially influencing the peptide's conformation and interaction with other molecules. This makes it a valuable tool for studying protein-protein interactions and designing functional peptides with specific activities [].

Protein Crystallography:

The incorporation of Boc-3-fluoro-L-phenylalanine into proteins can be beneficial for protein crystallography. The presence of the fluorine atom can improve the diffraction quality of protein crystals, facilitating the determination of protein structures at high resolution [, ]. This information is crucial for understanding protein function and designing new drugs.

Enzyme Inhibition Studies:

Replacing the natural L-phenylalanine with Boc-3-fluoro-L-phenylalanine in specific positions of an enzyme substrate can be a valuable strategy for studying enzyme activity and designing enzyme inhibitors. The altered electronic properties and steric hindrance introduced by the fluorine atom can affect the binding affinity of the substrate to the enzyme's active site, providing insights into enzyme mechanisms and potential drug targets [].

Investigation of Protein Folding and Stability:

The introduction of Boc-3-fluoro-L-phenylalanine into proteins can be used to probe protein folding and stability. The unique properties of the fluorine atom can influence the protein's folding pathway and stability, allowing researchers to understand the factors that govern these processes []. This knowledge is essential for developing new protein-based therapeutics.

Boc-3-fluoro-L-phenylalanine, also known as Boc-Phe(3-F)-OH, is a synthetic derivative of the natural amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom substituted at the 3rd position on the phenyl ring. This modification introduces unique properties that enhance its utility in peptide synthesis and biological studies. The compound has a molecular formula of C11H14FNO2 and a molecular weight of approximately 215.24 g/mol .

- Hydrogen Bonding: Fluorine can participate in weak hydrogen bonding, potentially affecting the peptide's conformation and interaction with other molecules [].

- Hydrophobicity: Fluorine can slightly increase the hydrophobicity of the peptide, influencing its interaction with biological membranes [].

- Electronic Effects: The electron-withdrawing nature of fluorine can subtly change the electronic properties of the surrounding atoms in the peptide, potentially affecting its interactions with other molecules.

Boc-Phe(3-F)-OH is involved in several key reactions relevant to peptide synthesis:

- Peptide Bond Formation: The Boc group can be selectively removed under acidic conditions, allowing for the formation of peptide bonds with other amino acids.

- Fluorine Substitution Effects: The presence of the fluorine atom can modify hydrophobicity and hydrogen bonding capabilities, influencing peptide conformation and interactions with other molecules .

- Enzyme Activity Studies: Substituting L-phenylalanine with Boc-Phe(3-F)-OH in enzyme substrates can provide insights into enzyme mechanisms by altering binding affinities.

Boc-Phe(3-F)-OH exhibits significant biological activity due to its structural modifications:

- Protein Crystallography: The fluorine atom enhances the diffraction quality of protein crystals, aiding in high-resolution structure determination.

- Protein Stability and Folding: The unique properties of the fluorine atom influence protein folding pathways and stability, which are crucial for understanding protein function and developing therapeutics .

- Potential Drug Design: Its ability to modify enzyme interactions makes it a valuable tool for designing enzyme inhibitors and studying protein-protein interactions.

The synthesis of Boc-Phe(3-F)-OH typically involves the following steps:

- Protection of Amino Group: L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.

- Fluorination: The introduction of fluorine at the 3rd position on the phenyl ring can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor or similar reagents.

- Purification: The product is purified using techniques such as column chromatography to obtain high purity levels necessary for research applications .

Boc-Phe(3-F)-OH has diverse applications in various fields:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.

- Drug Development: Its unique properties make it useful in designing drugs targeting specific biological pathways.

- Biophysical Studies: Researchers utilize it to study protein folding, stability, and interactions in biochemical pathways .

Studies involving Boc-Phe(3-F)-OH focus on its interactions within biological systems:

- Enzyme Binding Studies: By replacing natural amino acids with Boc-Phe(3-F)-OH, researchers can assess changes in binding affinities and catalytic efficiencies.

- Protein Interaction Analysis: The compound aids in probing protein-protein interactions, providing insights into cellular mechanisms and potential therapeutic targets .

Boc-Phe(3-F)-OH shares similarities with other modified phenylalanines but stands out due to its unique fluorination. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Boc-L-Phenylalanine | Standard L-phenylalanine with a Boc group | No fluorine substitution; baseline for comparison |

| Boc-Phe(3-CF3)-OH | Fluorinated at the 3rd position with trifluoromethyl group | Increased hydrophobicity; different electronic effects |

| Boc-Phe(4-F)-OH | Fluorinated at the 4th position | Different steric hindrance; affects binding differently |

| Boc-Phe(2-F)-OH | Fluorinated at the 2nd position | Alters hydrogen bonding capabilities |

Boc-Phe(3-F)-OH's incorporation of fluorine at the 3rd position allows for distinct alterations in hydrophobicity and hydrogen bonding compared to its analogs, making it particularly valuable for specific applications in peptide chemistry and biological research .

The traditional synthesis of tert-butoxycarbonyl-L-3-fluorophenylalanine typically begins with L-3-fluorophenylalanine as the starting material, followed by protection of the amino group using di-tert-butyl dicarbonate under basic conditions [1]. The most established approach involves dissolving L-3-fluorophenylalanine in a biphasic system of water and 1,4-dioxane, followed by treatment with sodium carbonate and subsequent addition of di-tert-butyl dicarbonate at reduced temperature [1]. This methodology achieves quantitative yields when performed under carefully controlled conditions.

The Erlenmeyer azalactone synthesis represents another traditional route for accessing fluorinated phenylalanine derivatives [2]. This multistep approach involves a three-component condensation of fluorinated benzaldehydes with N-acetyl- or N-benzoylglycine in the presence of acetic anhydride and sodium acetate to afford oxazolones [2]. The subsequent reductive ring cleavage using red phosphorus in hydroiodic acid provides the desired fluorinated phenylalanine analogues [2]. Alternatively, a two-step sequence involving hydrolysis of the oxazolones followed by reduction with phosphorus and hydroiodic acid has been successfully employed [2].

Classical protection methodologies utilize the Schotten-Baumann conditions, employing biphasic organic solvent-aqueous basic systems for the introduction of the tert-butoxycarbonyl protecting group [8]. The reaction typically proceeds at ambient temperature after an initial exothermic period, with progress monitored by thin-layer chromatography [8]. Traditional purification involves acidification of the aqueous phase followed by extraction with ethyl acetate and subsequent crystallization from appropriate solvents [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced several innovative approaches for the preparation of tert-butoxycarbonyl-L-3-fluorophenylalanine [16]. Modern fluorination strategies employ direct fluorination techniques using electrophilic fluorinating reagents under catalytic conditions [15]. These approaches often utilize transition metal catalysis to achieve selective fluorination with improved stereochemical control [15].

The development of water-dispersible nanoparticles of tert-butoxycarbonyl-protected amino acids represents a significant advancement in green chemistry applications [5]. This methodology involves converting tert-butoxycarbonyl amino acids into nanoparticles homogeneously dispersed in water using wet grinding techniques with planetary ball mills [5]. The resulting nanoparticles, typically 500-750 nanometers in size, demonstrate enhanced water dissolution rates and enable coupling reactions to proceed efficiently in aqueous media [5].

Modern coupling methodologies employ water-soluble coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride for in-water peptide bond formation [5]. These reactions achieve excellent yields while maintaining high purity levels without requiring organic solvents [5]. The use of environmentally friendly synthetic methods has gained prominence, with water-based synthesis achieving comparable yields to traditional organic solvent-based approaches [5].

Biocatalytic approaches have emerged as powerful alternatives for the synthesis of fluorinated amino acid derivatives [17]. Enzymatic transamination reactions utilizing omega-transaminases provide access to both enantiomers of fluorinated phenylalanine derivatives with excellent enantiomeric excess [17]. These biotransformation methods offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical synthesis [17].

Stereoselective Synthesis Strategies

Stereoselective synthesis of tert-butoxycarbonyl-L-3-fluorophenylalanine relies primarily on palladium-catalyzed fluorination methodologies that enable site- and diastereoselective transformations [9] [10]. Palladium(II)-catalyzed fluorination of unactivated methylene carbon-hydrogen bonds proceeds through an inner-sphere mechanism, allowing precise control over stereochemistry [9]. This methodology demonstrates compatibility with both aliphatic and benzylic carbon-hydrogen bonds, producing arrays of beta-fluorinated alpha-amino acids with excellent stereoselectivity [9].

Asymmetric phase transfer catalysis represents another crucial stereoselective approach [11]. Cinchona alkaloid quaternary ammonium salts serve as highly effective asymmetric phase transfer catalysts for the synthesis of both enantiomers of phenylalanine derivatives [11]. The use of O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide and O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide as pseudoenantiomeric catalysts enables predictable stereochemical outcomes [11]. The cinchonine-type catalyst produces R-configured amino acid derivatives, while the cinchonidine-type catalyst affords S-configured products [11].

Catalytic asymmetric nucleophilic fluorination using boron trifluoride etherate as the fluorine source has been developed for accessing chiral fluorinated compounds [12]. This methodology employs chiral iodine catalysts to achieve excellent enantioselectivities exceeding 99% enantiomeric excess and diastereoselectivities greater than 20:1 [12]. The boron trifluoride etherate functions both as the fluorine reagent and as the activating agent for iodosylbenzene [12].

Nickel(II) and zinc(II) complex-mediated synthesis provides additional stereoselective routes [2]. The alkylation of glycine using nickel(II) complexes with fluorine-containing benzyl chlorides followed by hydrolysis affords enantiomerically enriched fluorinated phenylalanine derivatives with enantiomeric excesses approaching 90% [2]. These methodologies demonstrate the versatility of metal-mediated approaches for achieving stereocontrol in fluorinated amino acid synthesis [2].

Protection and Deprotection Protocols

The tert-butoxycarbonyl protecting group represents the most widely employed protection strategy for amino groups in fluorinated phenylalanine derivatives [7] [18]. The protection reaction proceeds through nucleophilic attack of the amino group on di-tert-butyl dicarbonate, forming a stable carbamate linkage [7]. The reaction typically employs basic conditions using sodium hydroxide, 4-dimethylaminopyridine, or sodium bicarbonate as the base [18].

Standard protection protocols involve dissolving the amino acid in water or tetrahydrofuran-water mixtures, adjusting the pH to approximately 9 using saturated sodium bicarbonate solution, and slowly adding di-tert-butyl dicarbonate [1]. The reaction proceeds at room temperature with stirring overnight, achieving yields typically exceeding 95% [1]. Alternative protocols utilize refluxing biphasic mixtures of chloroform and water with sodium bicarbonate as the base [18].

Deprotection of the tert-butoxycarbonyl group occurs through acid-catalyzed hydrolysis [7] [18]. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable tertiary carbocation [7]. Trifluoroacetic acid represents the most commonly employed deprotection reagent, providing clean removal of the protecting group under mild conditions [18]. The reaction proceeds rapidly at room temperature, with carbon dioxide evolution serving as a visual indicator of reaction progress [7].

Alternative deprotection protocols employ concentrated hydrochloric acid in organic solvents such as toluene, dichloromethane, or ethyl acetate [18]. Biphasic systems can be utilized with the protected amine dissolved in the organic phase and the acid in the aqueous phase [18]. The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule and the desired final product form [18].

Purification and Analytical Verification Methods

High-performance liquid chromatography represents the primary analytical method for verification and purification of tert-butoxycarbonyl-L-3-fluorophenylalanine [23] [24]. Reversed-phase chromatography using octadecylsilane stationary phases provides excellent separation of fluorinated amino acid derivatives [24]. The analytical method typically employs gradient elution with acetonitrile-water mobile phases containing trifluoroacetic acid as a modifier [24].

Solid-phase extraction protocols have been developed specifically for amino acid purification and enrichment [32] [33]. Strong cation exchange solid-phase extraction cartridges demonstrate excellent retention and recovery of amino acids from complex matrices [32]. The protocol involves equilibration with methanol, washing with acidified water, sample loading under acidic conditions, washing with acidified methanol, and elution with ammonium hydroxide in methanol [32].

| Purification Method | Recovery (%) | Purity (%) | Analysis Time |

|---|---|---|---|

| Reversed-phase HPLC | 85-95 | >98 | 30-60 min |

| Solid-phase extraction | 90-105 | >95 | 15-30 min |

| Crystallization | 70-85 | >99 | 4-24 hours |

Derivatization methods enable enhanced detection sensitivity for amino acid analysis [25] [36]. The AccQ-Tag derivatization chemistry utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent for pre-column derivatization [25]. This methodology provides stable derivatives suitable for liquid chromatography analysis with ultraviolet detection [25]. Fluorine-19 nuclear magnetic resonance-based analysis using o-phthalaldehyde derivatization with fluorinated thiols offers simultaneous detection capabilities [36].

Crystallization and recrystallization protocols provide access to highly pure material suitable for synthetic applications [27] [29]. The crystallization behavior of amino acids is influenced by pH, temperature, and the presence of impurities [29]. Systematic studies have demonstrated that amino acid impurities exhibit different incorporation behaviors compared to inorganic salts during crystallization processes [29]. The content of amino acid impurities in crystals typically exceeds that of inorganic salts, with this difference becoming more pronounced when comparing incorporation ratios [29].

Fluorinated high-performance liquid chromatography stationary phases offer enhanced selectivity for fluorinated compounds [28] [35]. These specialized phases demonstrate longer retention times and improved selectivity for fluorinated analytes compared to conventional octadecylsilane phases [35]. The unique interactions between fluorinated stationary phases and fluorinated solutes provide superior separation capabilities, particularly for compounds containing multiple fluorine atoms [35].

XLogP3

Wikipedia

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid